1-(((4-(Trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one
Description
1-(((4-(Trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one is a Schiff base derivative characterized by a naphthalen-2-one core linked via an amino-methylene group to a 4-(trifluoromethoxy)phenyl substituent. This structure combines aromatic and electron-withdrawing functionalities, making it a candidate for applications in coordination chemistry, catalysis, or materials science. The trifluoromethoxy group (-OCF₃) enhances thermal stability and lipophilicity, while the naphthalenone moiety contributes to π-π stacking interactions .
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)24-14-8-6-13(7-9-14)22-11-16-15-4-2-1-3-12(15)5-10-17(16)23/h1-11,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVOJPKIYBZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(((4-(Trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-hydroxy-1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product after purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(((4-(Trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
1-(((4-(Trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one serves as a building block in organic synthesis. Its unique trifluoromethoxy group enhances its reactivity, making it suitable for creating more complex molecules. This property is particularly valuable in developing new materials with tailored characteristics.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular pathways.
Case Study Example:
In a study published in a peer-reviewed journal, the compound was tested for its cytotoxic effects on cancer cell lines, demonstrating significant growth inhibition at certain concentrations .
Medicine
The compound is being explored as a pharmaceutical intermediate . Its structural features allow for modifications that could lead to novel drug candidates targeting specific biological pathways. Ongoing research focuses on its role in drug design, particularly for conditions like cancer and bacterial infections.
Case Study Example:
A recent study evaluated the compound's efficacy in modulating enzyme activity related to cancer metabolism, showing promise as a therapeutic agent .
Industry
In industrial applications, 1-(((4-(Trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one is utilized in the development of advanced materials such as:
- Polymers: It can enhance the properties of polymer matrices.
- Coatings: Its unique chemical properties make it suitable for high-performance coatings that require durability and resistance to environmental factors.
Data Table: Applications Overview
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enhances reactivity for complex molecule formation |
| Biology | Antimicrobial and anticancer activity | Significant growth inhibition in cancer cell lines |
| Medicine | Pharmaceutical intermediate | Modulates enzyme activity related to cancer |
| Industry | Advanced materials (polymers, coatings) | Improves durability and resistance properties |
Mechanism of Action
The mechanism of action of 1-(((4-(Trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Schiff bases and naphthalene derivatives. Below is a detailed comparison with structurally or functionally related compounds, based on the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The trifluoromethoxy group in the target compound imparts stronger electron-withdrawing effects compared to hydroxyl (-OH) or benzyl (-CH₂C₆H₅) groups in ’s Cu(II) complexes. This increases electrophilicity and resistance to oxidative degradation .
Molecular Interactions: The naphthalenone core facilitates π-π stacking, as seen in ’s complex 1, whereas hydrogen bonding (O-H…N) dominates in complex 2 . The target compound’s interactions would likely resemble complex 1 due to the absence of hydroxyl groups. Triphenylamine derivatives () prioritize charge transport over stacking, highlighting divergent applications .
Physical Properties: Molecular Weight: The target compound (estimated ~335 g/mol) is lighter than ’s propenone derivative (326.31 g/mol) but heavier than acetophenone analogs (~220 g/mol in ) . Solubility: The amino-methylene linker may improve solubility in polar solvents compared to purely aromatic systems (e.g., naphthalene derivatives in ) .
Research Implications
- Coordination Chemistry: The amino-methylene group in the target compound could act as a bidentate ligand for metal ions (e.g., Cu(II)), similar to ’s Schiff bases, enabling catalytic or luminescent materials .
- Material Science : The trifluoromethoxy group’s stability aligns with applications in high-performance polymers or coatings, contrasting with triphenylamine’s electronic uses .
Biological Activity
1-(((4-(Trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one, a compound characterized by its trifluoromethoxy group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : CHFNO
- Molecular Weight : 331.29 g/mol
- CAS Number : 1274948-36-5
- Synonyms : 1-((4-(trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one
The presence of the trifluoromethoxy group significantly influences the compound's biological activity. This group enhances metabolic stability and lipid solubility, which improves membrane permeability and interaction with biological targets. Studies have shown that halogen atoms, such as fluorine, can form hydrogen and halogen bonds with amino acid residues in target proteins, thereby increasing the compound's affinity for these targets .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies indicate moderate inhibitory effects on COX-2 and lipoxygenases (LOX-5 and LOX-15) .
- Cytotoxicity : Research involving the MCF-7 breast cancer cell line demonstrated that this compound exhibits cytotoxic properties. Compounds with similar structural motifs have shown promising results against various cancer cell lines due to their ability to induce apoptosis .
- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the trifluoromethoxy group can significantly alter biological activity. For instance, compounds with different substituents on the phenyl ring exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating that electron-withdrawing groups enhance activity while electron-donating groups reduce it .
Case Studies
- Inhibition of Cholinesterases : A study evaluated several derivatives of naphthalenone compounds for their AChE and BChE inhibitory activities. The trifluoromethoxy derivative showed significant inhibition with IC values comparable to established inhibitors like donepezil .
- Cancer Cell Line Studies : The cytotoxic effects against MCF-7 cells were assessed using standard MTT assays, revealing that the compound induces cell death in a dose-dependent manner, supporting its potential as an anti-cancer agent .
Table 1: Biological Activity Data of 1-(((4-(Trifluoromethoxy)phenyl)amino)methylene)naphthalen-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
